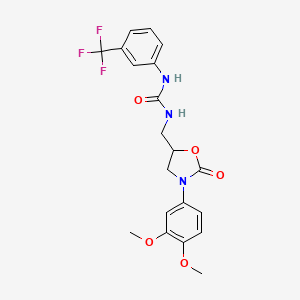

1-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

1-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic urea derivative featuring two distinct pharmacophoric moieties:

- A 3,4-dimethoxyphenyl-substituted oxazolidinone ring, which is structurally analogous to antimicrobial agents like linezolid.

- A 3-(trifluoromethyl)phenyl urea group, a common motif in kinase inhibitors and enzyme modulators.

The compound’s design combines electron-donating methoxy groups (enhancing solubility and metabolic stability) with the lipophilic trifluoromethyl group (improving membrane permeability). Its oxazolidinone core may confer antimicrobial or anti-inflammatory activity, while the urea linkage enables hydrogen bonding with biological targets .

Properties

IUPAC Name |

1-[[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O5/c1-29-16-7-6-14(9-17(16)30-2)26-11-15(31-19(26)28)10-24-18(27)25-13-5-3-4-12(8-13)20(21,22)23/h3-9,15H,10-11H2,1-2H3,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCUYLRYXYQONQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(OC2=O)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxazolidinone Ring : This is achieved through cyclization reactions involving amino alcohols and carbonyl compounds.

- Introduction of the Dimethoxyphenyl Group : This step often utilizes palladium-catalyzed cross-coupling reactions.

- Attachment of the Urea Moiety : The urea linkage is formed through reaction with isocyanates or similar reagents under controlled conditions.

Antidiabetic Properties

Recent studies have indicated that derivatives of urea, including compounds similar to the one , exhibit significant inhibition of the enzyme α-glucosidase , which plays a crucial role in carbohydrate metabolism. For instance, a related study reported IC50 values ranging from 2.14 µM to 115 µM for various urea analogs, demonstrating potent antidiabetic activity .

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| 3u | 2.14 | Most potent α-glucosidase inhibitor |

| 3r | 4.87 | Improved activity with ortho-methyl substitution |

| 3s | 76.20 | Decreased activity with meta substitution |

| 3t | 69.83 | Decreased activity with para substitution |

The mechanism by which these compounds exert their biological effects often involves:

- Binding to Enzymes : The urea moiety forms hydrogen bonds with active site residues of enzymes like α-glucosidase.

- Modulation of Biological Pathways : By inhibiting key enzymes, these compounds can alter metabolic pathways associated with diabetes and potentially other metabolic disorders.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the phenyl groups significantly impact biological activity. For instance:

- Substituents on the Dimethoxyphenyl Group : The position and type of substituents (e.g., methyl, halogens) on this group can enhance or diminish inhibitory potency against α-glucosidase.

- Trifluoromethyl Substitution : The presence of trifluoromethyl groups has been associated with increased lipophilicity and improved binding affinity to target enzymes.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that various analogs of urea exhibited differential inhibition against α-glucosidase, suggesting a strong correlation between structural features and biological activity .

- Docking Studies : Molecular docking simulations have provided insights into the binding interactions between these compounds and their target enzymes, revealing critical hydrogen bonding and hydrophobic interactions that contribute to their potency .

Comparison with Similar Compounds

Key Observations :

- The oxazolidinone core in the target compound distinguishes it from the thiazole-piperazine derivatives in . Oxazolidinones are associated with ribosomal binding (antibacterial activity), whereas thiazole-piperazine scaffolds are often linked to kinase or enzyme modulation .

- The 3,4-dimethoxyphenyl group in the target compound may improve solubility compared to halogenated aryl groups (e.g., 11k’s chloro substituent).

- Trifluoromethyl groups (present in both the target and 11e/11d) enhance metabolic stability and membrane penetration due to their hydrophobicity and resistance to oxidation .

Analogues from (BLD Pharm, 2024)

lists urea derivatives with diverse aryl and heterocyclic substituents:

| Compound (BLD Pharm) | Substituents (Aryl Groups) | Core Structure | Molecular Weight (ESI-MS [M+H]⁺) | Purity (%) | Key Features |

|---|---|---|---|---|---|

| Target | 3,4-Dimethoxyphenyl + 3-(trifluoromethyl) | Oxazolidinone + urea | ~550 (estimated) | N/A | Methoxy groups for solubility; trifluoromethyl for lipophilicity |

| Entry 343630-41-1 | 4-Bromo-2-(1H-tetrazol-5-yl)phenyl | Urea + tetrazole | Not reported | 99+ | Tetrazole (bioisostere for carboxylic acid) enhances acidity |

Key Observations :

- The target compound’s dimethoxyphenyl group contrasts with the bromo-tetrazole substituent, suggesting divergent applications (e.g., antimicrobial vs. antiviral) .

Research Findings and Implications

Substituent Effects on Bioactivity

- Trifluoromethyl vs. Halogens : Compounds with trifluoromethyl groups (target, 11e, 11d) exhibit superior metabolic stability compared to chlorinated analogs (11b, 11g) due to C–F bond strength .

- Methoxy Groups: The 3,4-dimethoxy substitution in the target compound likely enhances aqueous solubility, a critical factor for oral bioavailability, compared to non-polar substituents (e.g., 11n’s 3,4-dimethylphenyl) .

Core Scaffold Differences

- Oxazolidinone vs. Thiazole-Piperazine: The oxazolidinone core may confer antibacterial activity, whereas the thiazole-piperazine scaffold in compounds is associated with kinase inhibition (e.g., EGFR or VEGFR targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.